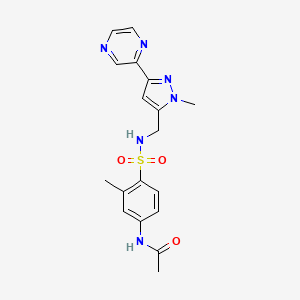
N-(3-methyl-4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an amide, a sulfonamide, and a pyrazole ring. These groups are common in many pharmaceutical compounds due to their reactivity and ability to form hydrogen bonds, which can be important for biological activity .
Molecular Structure Analysis
The presence of multiple functional groups and a heterocyclic ring would likely result in a complex three-dimensional structure. The exact structure would depend on the conformation and orientation of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amide and sulfonamide groups could act as nucleophiles or bases in various reactions. The pyrazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and sulfonamide would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and used to create novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, suggesting potential applications in oxidative stress-related conditions. The study also delves into the solid-state structure of these complexes, offering insights into their chemical behavior and interaction with metals (Chkirate et al., 2019).
Antimicrobial Agents
Another study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial properties. These compounds, including pyrazole derivatives, were evaluated for their antibacterial and antifungal activities, showcasing their potential as novel antimicrobial agents (Darwish et al., 2014).
Pharmacological Evaluation
Research on 1,3,4-oxadiazole and pyrazole novel derivatives explored their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the therapeutic potential of such compounds in treating various conditions, including inflammation and cancer (Faheem, 2018).
Antitumor Activity
A particular study identified novel antitumor acetamide derivatives containing a biologically active pyrazole moiety, with some compounds outperforming reference drugs in effectiveness. This underscores the potential of pyrazole-acetamide derivatives in developing new antitumor medications (Alqasoumi et al., 2009).
Electronic Structure and Molecular Docking
An exhaustive computational study on a pharmaceutically critical molecule related to the compound investigated its electronic structure, molecular docking, and anti-amoebic potential. Such studies are crucial for understanding the molecular basis of drug action and for the design of new therapeutic agents (Shukla & Yadava, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-methyl-4-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-12-8-14(22-13(2)25)4-5-18(12)28(26,27)21-10-15-9-16(23-24(15)3)17-11-19-6-7-20-17/h4-9,11,21H,10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAPFYAMTKRGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


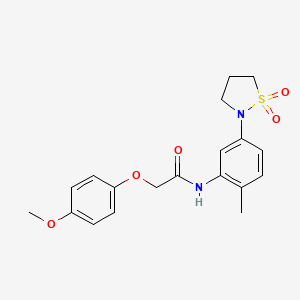
![3-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B2517241.png)
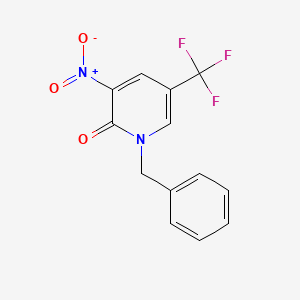
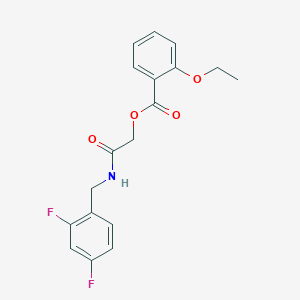
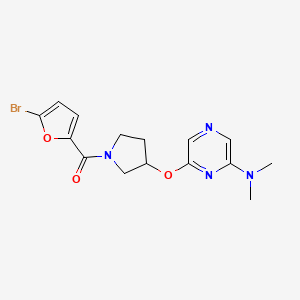
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)
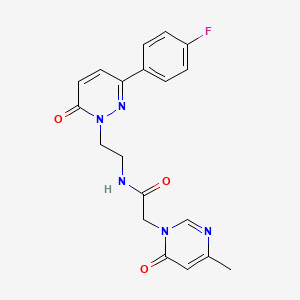
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
